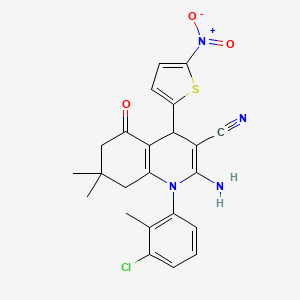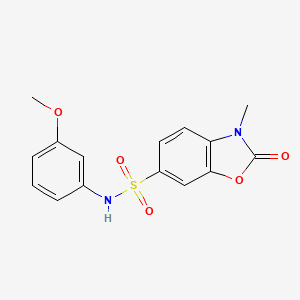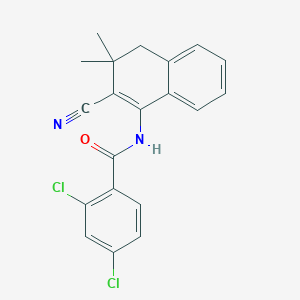![molecular formula C25H23N3O B4328730 5,7-diphenyl-2-pyridin-2-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4328730.png)
5,7-diphenyl-2-pyridin-2-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Descripción general
Descripción
5,7-diphenyl-2-pyridin-2-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, commonly known as DPTD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of DPTD is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. For example, DPTD has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer and neurodegenerative diseases. DPTD has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell proliferation and has been implicated in cancer.
Biochemical and Physiological Effects:
DPTD has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, DPTD has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In Alzheimer's disease research, DPTD has been shown to reduce amyloid-beta plaque formation, improve cognitive function, and reduce inflammation. In Parkinson's disease research, DPTD has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPTD in lab experiments is its high potency and selectivity for its target enzymes and signaling pathways. This allows for precise modulation of disease-related pathways without affecting normal cellular functions. However, one limitation of using DPTD in lab experiments is its relatively high cost and limited availability, which may restrict its use in large-scale studies.
Direcciones Futuras
There are several future directions for research on DPTD. One direction is to explore its potential therapeutic applications in other diseases such as diabetes, cardiovascular disease, and autoimmune diseases. Another direction is to optimize its synthesis method to increase yield and reduce cost. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and drug interactions. Finally, the development of DPTD derivatives with improved potency and selectivity may lead to the discovery of new therapeutic agents.
In conclusion, DPTD is a promising compound with potential therapeutic applications in various diseases. Its unique structure and mechanism of action make it an attractive target for further research. The synthesis method has been optimized to yield high purity DPTD, and its potency and selectivity make it a valuable tool for lab experiments. Further research is needed to fully understand its therapeutic potential and to identify potential side effects and drug interactions.
Aplicaciones Científicas De Investigación
DPTD has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DPTD has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, DPTD has been shown to improve cognitive function and reduce amyloid-beta plaque formation in animal models. In Parkinson's disease research, DPTD has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.
Propiedades
IUPAC Name |
5,7-diphenyl-2-pyridin-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c29-23-24(19-9-3-1-4-10-19)15-27-17-25(23,20-11-5-2-6-12-20)18-28(16-24)22(27)21-13-7-8-14-26-21/h1-14,22H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFRNRAKYPEIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CC(C2=O)(CN1C3C4=CC=CC=N4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Diphenyl-2-(2-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(2-methyl-6-nitrophenyl)acetamide](/img/structure/B4328660.png)

![2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(5-nitro-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4328674.png)

![ethyl 5-bromo-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B4328690.png)
![4-(2-fluorophenyl)-3-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4328697.png)
![methyl 2-benzyl-7-{[(4-tert-butylphenyl)sulfonyl]amino}-1,3-benzoxazole-5-carboxylate](/img/structure/B4328701.png)
![methyl 2-benzyl-7-{[(2,5-dimethyl-3-thienyl)sulfonyl]amino}-1,3-benzoxazole-5-carboxylate](/img/structure/B4328707.png)
![ethyl 6-({(1,3-benzodioxol-5-ylmethyl)[(4-fluorophenyl)sulfonyl]amino}methyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4328708.png)
![N-[3-(dipropionylamino)[1,3]thiazolo[4,5-b]quinoxalin-2(3H)-ylidene]propanamide](/img/structure/B4328720.png)
![2-morpholin-4-yl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile](/img/structure/B4328724.png)
![methyl 4-{3-[(5-bromo-2-furoyl)amino]-5-methyl-1H-pyrazol-1-yl}butanoate](/img/structure/B4328734.png)
![2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4328739.png)
